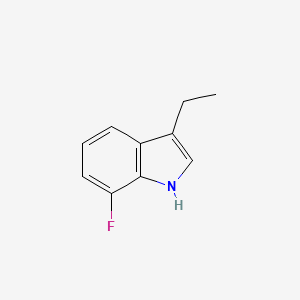

3-乙基-7-氟-1H-吲哚

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

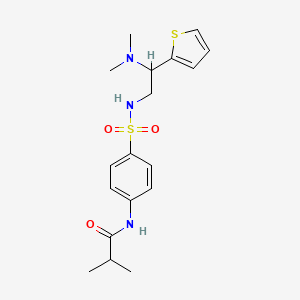

The compound "3-Ethyl-7-fluoro-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in drug development. The specific substitution pattern of the ethyl group at the 3-position and a fluorine atom at the 7-position may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies such as Fischer indolization, cycloaddition reactions, or alkylation. For instance, a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was synthesized using a one-pot three-component reaction involving 1H-indole, 4-nitrobenzaldehyde, and ethanethiol with a Lewis acid catalyst . Another example is the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan, which demonstrates the versatility of indole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by single crystal X-ray diffraction (XRD) analysis. For example, the crystal structure of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate revealed a planar indole moiety with specific dihedral angles formed with substituent groups . Similarly, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate provided insights into its orthorhombic system and space group .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including cycloadditions, alkylation, and cyclization. For instance, the Staudinger [2+2] cycloaddition reaction was used to synthesize (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one . Additionally, the domino cyclization/trifluoromethylation strategy was employed to synthesize 3-(trifluoromethyl)indoles using fluoroform-derived CuCF3 .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Vibrational spectroscopy techniques such as FTIR and FT-Raman, along with NMR spectroscopy, are used to characterize these compounds. For example, the vibrational data of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole were supported by anharmonic frequency calculations using DFT/B3LYP theory . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential (MEP), are also analyzed to understand the reactivity and interaction potential of these molecules .

科研应用

吲哚合成和分类

吲哚衍生物,包括3-乙基-7-氟-1H-吲哚,在合成和药物化学中发挥着关键作用,因为它们存在于许多生物活性化合物中。吲哚的合成一直是一个备受关注的话题,导致了各种构建吲哚核的策略的发展。吲哚合成方法已根据五元环中的键合进行分类,突出了获取吲哚骨架的多样化途径。这种分类有助于理解合成路线,并促进了发现吲哚构建的新方法,包括涉及特定位置的取代物,如3-乙基-7-氟-1H-吲哚(Taber & Tirunahari, 2011)。

药代动力学和生物学作用

吲哚及其衍生物,包括结构相关的吲哚-3-甲基丙烯酸甲酯(I3C)及其衍生物,在慢性肝损伤和其他疾病中展示出多效性的保护作用。这些化合物调节转录因子,缓解氧化应激,并调节与病毒复制和代谢相关的酶。吲哚衍生物在慢性肝病中的药代动力学和保护作用强调了它们在治疗应用中的潜力,暗示了3-乙基-7-氟-1H-吲哚在相关研究领域中具有类似的范围(Wang et al., 2016)。

Umpolung和C2-官能化

反极化或极性反转的概念已应用于吲哚衍生物,以促进C2-官能化,这种方法可能与修改3-乙基-7-氟-1H-吲哚相关。这种策略使得能够在吲哚的C2位置引入多样的官能团,克服了传统反应性的局限性,并为合成具有潜在药物化学应用的新型基于吲哚的化合物开辟了途径(Deka, Deb, & Baruah, 2020)。

生物潜力和治疗应用

吲哚衍生物表现出广泛的生物活性,包括抗微生物、抗癌和抗炎作用。吲哚化合物的结构多样性对其药理学特性有重要贡献,暗示了3-乙基-7-氟-1H-吲哚可能具有类似的治疗潜力。对吲哚衍生物的生物学和药用应用的研究继续揭示新的治疗可能性和作用机制,突显了吲哚骨架在药物发现中的重要性(Ali, Dar, Pradhan, & Farooqui, 2013)。

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

未来方向

Indole derivatives have been the focus of many researchers due to their diverse biological activities and potential therapeutic applications . They have been investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is expected that 3-Ethyl-7-fluoro-1H-indole and other indole derivatives will continue to be explored for their potential therapeutic properties .

性质

IUPAC Name |

3-ethyl-7-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGZBQWGJHFSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-7-fluoro-1H-indole | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

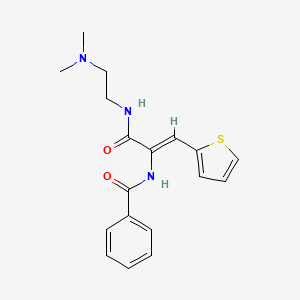

![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)

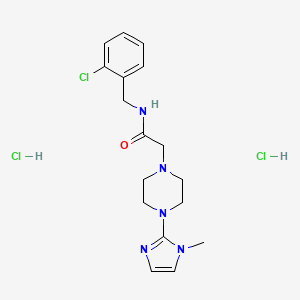

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)

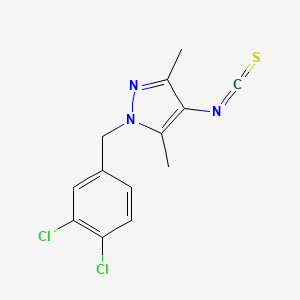

![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)

![2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2543864.png)

![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2543876.png)